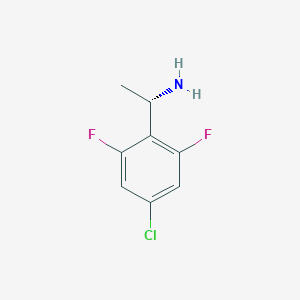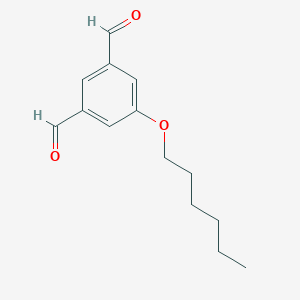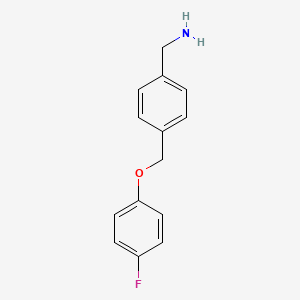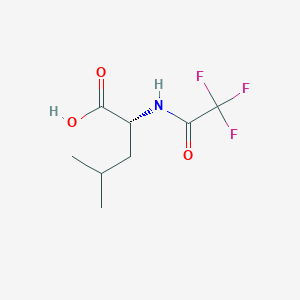![molecular formula C18H10BrN B13638214 6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
6-Bromoindolo[3,2,1-jk]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoindolo[3,2,1-jk]carbazole is a heterocyclic compound with a fully planarized arylamine building block. It is known for its unique structural properties, which make it a valuable intermediate in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method includes dissolving indolo[3,2,1-jk]carbazole in chloroform and adding N-bromosuccinimide (NBS) in portions at room temperature. The reaction is allowed to proceed overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under specific conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s utility in different applications .
Applications De Recherche Scientifique
6-Bromoindolo[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 6-Bromoindolo[3,2,1-jk]carbazole involves its interaction with molecular targets through its planarized arylamine structure. This interaction can influence electronic properties, making it an effective intermediate in TADF emitters. The compound’s ability to act as either an electron donor or acceptor plays a crucial role in its functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[3,2,1-jk]carbazole: The parent compound without the bromine atom.
2-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with similar properties.
Uniqueness
6-Bromoindolo[3,2,1-jk]carbazole is unique due to its specific bromination, which enhances its electronic properties and makes it particularly suitable for use in TADF emitters and OLEDs. Its fully planarized structure also distinguishes it from other similar compounds, providing unique advantages in various applications .
Propriétés
Formule moléculaire |
C18H10BrN |
|---|---|
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
4-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13,15,17-nonaene |
InChI |
InChI=1S/C18H10BrN/c19-11-8-9-13-15-6-3-5-14-12-4-1-2-7-16(12)20(18(14)15)17(13)10-11/h1-10H |
Clé InChI |
KUSASWYFLOGHTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4N2C5=C(C4=CC=C3)C=CC(=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


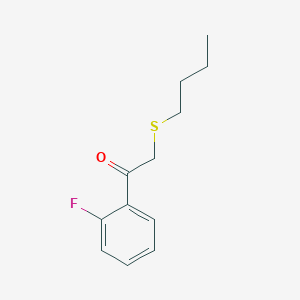
![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)


